3-[Dimethyl(phenyl)silyl]phenylboronic Acid
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Overview
Description
3-[Dimethyl(phenyl)silyl]phenylboronic Acid: is an organoboron compound that features both a boronic acid group and a silyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Dimethyl(phenyl)silyl]phenylboronic Acid typically involves the reaction of a silylated phenylboronic acid derivative with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organoboron compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organoboron synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-[Dimethyl(phenyl)silyl]phenylboronic Acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The silyl group can be reduced under specific conditions to yield different silyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents are often employed.
Major Products Formed:
Oxidation: Boronic esters and borates.
Reduction: Silyl derivatives.
Substitution: Functionalized phenylboronic acids.
Scientific Research Applications
Chemistry: 3-[Dimethyl(phenyl)silyl]phenylboronic Acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions . This makes it valuable in the synthesis of complex organic molecules and polymers.
Biology and Medicine: In biological research, boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the design of sensors and drug delivery systems . The silyl group adds an additional layer of functionality, potentially enhancing the compound’s utility in medicinal chemistry.
Industry: In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique reactivity and stability .
Mechanism of Action
The mechanism of action of 3-[Dimethyl(phenyl)silyl]phenylboronic Acid involves its ability to participate in various chemical reactions due to the presence of both boronic acid and silyl groups. The boronic acid group can form reversible covalent bonds with diols, which is useful in sensing and separation applications .
Comparison with Similar Compounds
3-(Trimethylsilyl)phenylboronic Acid: This compound is similar in structure but features a trimethylsilyl group instead of a dimethyl(phenyl)silyl group.
3,5-Dimethylphenylboronic Acid: This compound lacks the silyl group but has additional methyl groups on the phenyl ring.
Uniqueness: 3-[Dimethyl(phenyl)silyl]phenylboronic Acid is unique due to the presence of both a boronic acid group and a dimethyl(phenyl)silyl group. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds .
Properties
Molecular Formula |
C14H17BO2Si |
---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
[3-[dimethyl(phenyl)silyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H17BO2Si/c1-18(2,13-8-4-3-5-9-13)14-10-6-7-12(11-14)15(16)17/h3-11,16-17H,1-2H3 |
InChI Key |
OTHVNTRDDSEZSH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)[Si](C)(C)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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